N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a trimethoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-nitroaniline with morpholine under suitable conditions to form N-(5-chloro-2-morpholin-4-ylphenyl)amine.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The final step involves the acylation of the amine intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyanoacetamide
- N-(5-chloro-2-morpholin-4-ylphenyl)-acetamide
Uniqueness
N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
724449-73-4 |
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Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-15-12-14(21)4-5-16(15)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |
InChI Key |
NDZNLKSBDTVGBL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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